Bullatine B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bullatine B is a natural product found in Aconitum flavum, Aconitum pendulum, and other organisms with data available.

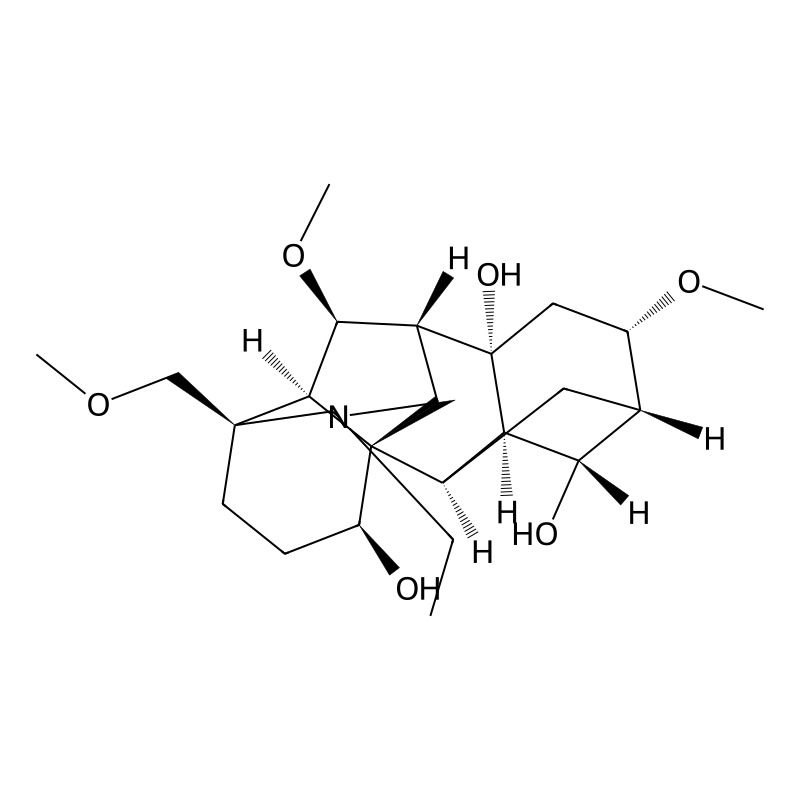

Bullatine B is a complex organic compound belonging to the class of alkaloids, specifically classified as a diterpene alkaloid. Its molecular formula is C24H39NO6, and it is primarily isolated from various species of the Aconitum plant, including Aconitum carmichaelii and Aconitum flavum. The structure of Bullatine B features multiple functional groups, which contribute to its unique chemical properties and biological activities.

Recent advancements in computational chemistry also aid in predicting feasible synthetic routes for Bullatine B by mapping reaction pathways using quantum-chemical calculations .

Bullatine B exhibits notable biological activities, particularly in pharmacological contexts. It has shown potential as an anti-inflammatory agent and possesses analgesic properties. Additionally, studies indicate that Bullatine B may have cytotoxic effects against certain cancer cell lines, suggesting its potential utility in cancer therapy. The compound's biological effects are attributed to its ability to interact with various cellular pathways and molecular targets within biological systems.

The synthesis of Bullatine B can be approached through several methods:

- Natural Extraction: The primary method for obtaining Bullatine B is through extraction from Aconitum species. This involves solvent extraction techniques to isolate the compound from plant materials.

- Chemical Synthesis: Synthetic routes can be developed based on known

Bullatine B has several applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it is being studied for potential use in pain management and treatment of inflammatory diseases.

- Research: Its unique structure makes it a subject of interest in chemical research for developing new therapeutic agents.

- Natural Products Chemistry: As a natural compound, Bullatine B is significant in studies related to phytochemistry and the exploration of plant-derived medicines.

Interaction studies of Bullatine B focus on its effects on biological systems, particularly how it interacts with specific receptors or enzymes involved in disease processes. Research has shown that Bullatine B may modulate signaling pathways related to inflammation and cancer cell proliferation. These interactions are crucial for understanding its therapeutic potential and optimizing its use in clinical applications.

Several compounds share structural similarities with Bullatine B, particularly within the class of diterpene alkaloids. Here are some notable examples:

Uniqueness: Bullatine B is distinguished by its specific arrangement of functional groups and its unique pharmacological profile compared to these similar compounds. Its combination of anti-inflammatory and analgesic properties makes it particularly interesting for further research and potential therapeutic applications.

Botanical Sources in Aconitum Genus

Bullatine B, also known as neoline, is a diterpene alkaloid with the molecular formula C24H39NO6 and a molecular weight of 437.6 g/mol [1]. This diterpenoid alkaloid represents one of the major bioactive compounds isolated from various species within the Aconitum genus, which belongs to the Ranunculaceae family [1] [2].

The compound exhibits a complex aconitane carbon skeleton characterized by four six-membered rings and two five-membered rings [3]. Structurally, bullatine B features multiple functional groups including methoxy substituents at positions 6 and 16, a methoxymethyl group at position 4, and hydroxyl groups at positions 1, 8, and 14 [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (1α,6α,14α,16β)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol [5].

The distribution of bullatine B across Aconitum species demonstrates remarkable taxonomic breadth. Research has documented the presence of neoline (bullatine B) in twenty-four different Aconitum species, establishing it as one of the most widely distributed diterpenoid alkaloids within this genus [6]. The compound has been isolated from Aconitum balfourii, Aconitum bullatifolium, Aconitum carmichaeli, Aconitum flavum, Aconitum fukutomei, and Aconitum ibukiense [6]. Additional botanical sources include Aconitum jaluense, Aconitum japonicum, Aconitum karakolicum, Aconitum kusnezoffii, Aconitum liangshanium, and Aconitum mitakense [6].

Further documentation reveals the compound's presence in Aconitum nagarum var. laslandram, Aconitum napellus, Aconitum nevadense, Aconitum pendulum, Aconitum sachaliense var. compactum, and Aconitum sczukini [6]. The taxonomic distribution extends to include Aconitum soongaricum, Aconitum stoerckianum, Aconitum subcuneatum, Aconitum coneri, Aconitum ferox, Aconitum geniculatum var. unguiculatum, Aconitum hemsleyanum var. circinatum, and Aconitum spicatum [6].

Quantitative analysis of bullatine B content varies significantly among different Aconitum species. High-performance liquid chromatography coupled with mass spectrometry studies have identified bullatine B as one of the high-content components in Aconitum pendulum, where it was successfully isolated through column chromatography alongside other major alkaloids [7]. The compound serves as an active ingredient of Aconitum root preparations, where neoline (bullatine B) has been utilized as a marker compound to determine the quality of processed Aconitum products used in neuropathic pain research [2].

Table 1: Documented Botanical Sources of Bullatine B in Aconitum Species

| Species | Distribution Region | Reference Study |

|---|---|---|

| Aconitum flavum | Asia | Crystal structure analysis [3] |

| Aconitum pendulum | Tibetan regions | High-performance liquid chromatography analysis [7] |

| Aconitum carmichaeli | East Asia | Traditional medicine preparations [2] |

| Aconitum balfourii | Himalayan regions | Norditerpenoid alkaloid studies [6] |

| Aconitum kusnezoffii | Northeast Asia | Metabolic profiling [8] |

Ecological Distribution and Chemotypic Variations

The ecological distribution of Aconitum species containing bullatine B spans diverse geographical regions and altitudinal gradients, reflecting the adaptive capacity of these plants to various environmental conditions. Aconitum species demonstrate remarkable ecological plasticity, occurring across elevation ranges from lowland areas to high-altitude alpine environments [9] [10].

Aconitum violaceum, one of the bullatine B-containing species, exhibits optimal growth conditions at elevations ranging from 3000 to 3500 meters above sea level [11]. Field studies conducted in the Ladakh Himalaya region revealed that plants grown at ecological conditions around 3220 meters above sea level showed superior growth and development in morphological attributes compared to those at higher elevations [11]. The species distribution pattern indicates strict association with continuous water flow irrigation channels, moist slopes under shade conditions, alpine wet meadows, and banks of alpine streams [10].

The geographical distribution of Aconitum lycoctonum, another bullatine B source, encompasses extensive European regions including Albania, Austria, Belarus, Belgium, Bosnia-Herzegovina, Bulgaria, Croatia, Czech Republic, France, Germany, Greece, Hungary, Italy, and numerous other countries [12]. This species demonstrates adaptation to diverse climatic conditions across its range, from Mediterranean regions to northern European environments [12].

Chemotypic variations in bullatine B content and associated alkaloid profiles reflect both genetic diversity and environmental influences within Aconitum populations. Comparative studies of Aconitum species have revealed significant variations in diterpenoid alkaloid composition, with some species primarily containing hetisine-type alkaloids while others demonstrate predominance of aconitine-type compounds [13]. These variations suggest evolutionary divergence in secondary metabolite production pathways among different Aconitum lineages [13].

Metabolomic analysis of four Aconitum species identified eighty-nine different diterpenoid alkaloids, demonstrating the remarkable chemical diversity within this genus [13]. Aconitum coreanum primarily contains hetisine and Guan-Fu base G alkaloids, whereas Aconitum kusnezoffii, Aconitum paniculigerum, and Aconitum dunhuaense mainly contain hypaconitine, hypaconine, mesaconitine, and beiwutine [13]. This chemotypic diversity indicates species-specific biosynthetic capabilities and potentially different ecological functions of these secondary metabolites [13].

Environmental stress conditions significantly influence the distribution and chemical composition of Aconitum populations. Climate change effects on Aconitum species demonstrate reduced secondary metabolite production under elevated carbon dioxide conditions, which may affect both plant survival and antimicrobial potency [14]. These findings suggest that environmental changes could substantially impact the availability and quality of bullatine B-containing plant materials [14].

Table 2: Altitudinal Distribution and Optimal Growth Conditions for Bullatine B-Containing Aconitum Species

| Species | Altitude Range (m asl) | Optimal Conditions | Environmental Associations |

|---|---|---|---|

| Aconitum violaceum | 3100-4080 | 3000-3500 | Moist slopes, alpine meadows [10] [11] |

| Aconitum balfourii | 3200-4000 | Near timberline | Rhododendron-Quercus forests [15] |

| Aconitum napellus | Variable | Lowland preference | Rich, moist, fertile soil [16] |

| Aconitum heterophyllum | 3000-4000 | Alpine range onset | Diverse plant communities [9] |

Enzymatic Pathways in Diterpenoid Alkaloid Biosynthesis

The biosynthetic pathway leading to bullatine B involves a complex series of enzymatic transformations that convert simple precursor molecules into the intricate diterpenoid alkaloid structure. The biosynthesis begins with the mevalonate and methylerythritol phosphate pathways, which generate the fundamental terpenoid precursor geranylgeranyl diphosphate [8] [17].

The initial cyclization step in bullatine B biosynthesis involves the action of terpene synthases that convert geranylgeranyl diphosphate to ent-atiserene through a two-step process [18]. Class II terpene synthases first catalyze the formation of ent-copalyl diphosphate from geranylgeranyl diphosphate, followed by class I terpene synthases that convert ent-copalyl diphosphate to ent-atiserene [18]. These enzymes have been identified and characterized in both Delphinium grandiflorum and Aconitum plicatum, demonstrating conservation of the initial biosynthetic steps across genera within the Ranunculaceae family [18].

Cytochrome P450 enzymes play crucial roles in the subsequent oxidative modifications of the ent-atiserene scaffold. Research has identified multiple cytochrome P450 enzymes involved in diterpenoid alkaloid biosynthesis, including CYP701A127 and CYP71FH1, which catalyze oxidations of methyl groups at specific positions on the diterpene backbone [18]. CYP729G1 has been characterized as an additional oxidative enzyme that further modifies these initial oxidation products [18]. These cytochrome P450 enzymes demonstrate substrate specificity and regioselectivity in their oxidative transformations [18].

The incorporation of nitrogen into the diterpene scaffold represents a critical step in diterpenoid alkaloid biosynthesis. Recent research has identified a novel reductase enzyme, designated as diterpenoid alkaloid synthase, that catalyzes the reductive amination step converting diterpene aldehydes to diterpenoid alkaloids [18]. This enzyme demonstrates preference for ethanolamine over ethylamine as the nitrogen source, contrary to previous assumptions based on the apparent ethyl groups present in many diterpenoid alkaloids [18].

Isotopic labeling studies have revealed that ethanolamine serves as the preferred nitrogen source for the majority of diterpenoid alkaloids, including bullatine B [18]. Feeding experiments with isotopically labeled ethanolamine and ethylamine demonstrated preferential incorporation of ethanolamine, even in cases where the final product contains what appears to be an ethylene group [18]. This finding suggests that subsequent enzymatic modifications may reduce or modify the ethanolamine-derived nitrogen substituent [18].

The complete biosynthetic pathway involves multiple additional enzymatic steps including hydroxylation, methylation, and acylation reactions. Transcriptomic analysis has identified numerous candidate genes encoding enzymes responsible for these tailoring reactions, including multiple cytochrome P450 enzymes, methyltransferases, and acyltransferases [13]. The complexity of these pathways is reflected in the identification of over 5000 differentially expressed genes involved in organic cyclic compound metabolic processes and alkaloid biosynthetic pathways [13].

Table 3: Key Enzymes in Bullatine B Biosynthetic Pathway

| Enzyme Class | Specific Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| Terpene Synthase | ent-Copalyl diphosphate synthase | Cyclization | Geranylgeranyl diphosphate | ent-Copalyl diphosphate [18] |

| Terpene Synthase | ent-Atiserene synthase | Cyclization | ent-Copalyl diphosphate | ent-Atiserene [18] |

| Cytochrome P450 | CYP701A127 | Oxidation | ent-Atiserene | ent-Atiserene-19-al [18] |

| Cytochrome P450 | CYP71FH1 | Oxidation | ent-Atiserene | ent-Atiserene-20-al [18] |

| Reductase | Diterpenoid alkaloid synthase | Reductive amination | Aldehydes + Ethanolamine | Diterpenoid alkaloids [18] |

Environmental Factors Influencing Secondary Metabolite Production

Environmental conditions exert profound influences on the biosynthesis and accumulation of bullatine B and related diterpenoid alkaloids in Aconitum species. Temperature, light intensity, altitude, precipitation, and soil conditions collectively determine both the quantity and quality of secondary metabolite production in these medicinal plants [19] [20].

Temperature represents a fundamental environmental factor affecting diterpenoid alkaloid biosynthesis. Studies on secondary metabolite production demonstrate that temperature variations significantly modulate the synthesis of alkaloids and other bioactive compounds [20]. Aconitum species generally prefer temperate climates with nighttime temperatures remaining below 70 degrees Fahrenheit, even during summer months [16]. This temperature preference explains the limited natural distribution of many Aconitum species south of the 40 degrees north latitude line [16].

Altitude-related environmental changes create distinct microhabitats that influence alkaloid production patterns. Research conducted along altitudinal gradients reveals complex relationships between elevation and secondary metabolite content [21] [22]. Studies on alpine plant species demonstrate that alkaloid content frequently decreases with increasing elevation, potentially reflecting adaptations to different herbivore pressures and environmental stresses [22]. At higher elevations, plants typically experience reduced alkaloid concentrations, which may represent an evolutionary response to decreased herbivore activity in harsh alpine environments [22].

Light intensity and photoperiod significantly affect the synthesis of diterpenoid alkaloids through their influence on primary metabolic pathways [23]. Research on medicinal plants demonstrates that moderate light intensities often optimize alkaloid production, with both insufficient and excessive light leading to reduced secondary metabolite yields [23]. The relationship between light and alkaloid production involves complex interactions with photosynthetic capacity, biomass accumulation, and resource allocation between primary and secondary metabolism [23].

Soil conditions, including nutrient availability, pH, and moisture content, directly influence the capacity of Aconitum plants to synthesize bullatine B and related compounds. Aconitum napellus demonstrates preferences for rich, moist, and fertile soils that are slightly acidic [16]. These soil preferences reflect the nutritional requirements for supporting the complex biosynthetic pathways involved in diterpenoid alkaloid production [16].

Water availability represents another critical factor influencing secondary metabolite production. Drought stress can induce changes in alkaloid biosynthesis, often leading to either increased production as a stress response or decreased production due to reduced metabolic capacity [20]. The response to water stress varies among different plant species and depends on the severity and duration of drought conditions [20].

Carbon dioxide concentration changes, particularly elevated atmospheric carbon dioxide levels associated with climate change, demonstrate significant effects on secondary metabolite production in Aconitum species [14]. Research indicates that elevated carbon dioxide exposure leads to reduced secondary metabolite content, including specific alkaloids and total alkaloid concentrations [14]. These changes may affect both plant survival under extreme environmental conditions and the antimicrobial potency of plant extracts [14].

Table 4: Environmental Factors and Their Effects on Secondary Metabolite Production

| Environmental Factor | Optimal Range | Effect on Alkaloid Production | Mechanism |

|---|---|---|---|

| Temperature | Below 70°F nighttime | Enhanced biosynthesis | Enzyme activity optimization [16] |

| Altitude | 3000-3500 m asl | Species-dependent variation | Stress response adaptation [11] |

| Light Intensity | Moderate (30-50% full sun) | Increased total alkaloids | Balanced photosynthesis [23] |

| Soil pH | Slightly acidic | Enhanced growth and metabolism | Nutrient availability [16] |

| Moisture | High, well-drained | Optimal alkaloid production | Metabolic pathway support [16] |

| Carbon Dioxide | Ambient levels | Normal alkaloid synthesis | Baseline metabolic function [14] |

The total synthesis of Bullatine B and related aconitine-type alkaloids represents one of the most challenging endeavors in modern organic synthesis. These molecules possess architecturally complex polycyclic frameworks that have inspired the development of numerous innovative synthetic strategies [3] [4] [5].

Biomimetic Synthesis Strategies

Biomimetic approaches have proven particularly valuable for accessing simpler members of the aconitine alkaloid family. These strategies draw inspiration from the proposed biosynthetic pathways, which involve the cyclization of geranylgeranyl diphosphate through copalyl diphosphate and ent-kaurene intermediates [6] [7]. The biosynthetic pathway proceeds through several key transformations: formation of the diterpene skeleton via terpene synthases, followed by oxidative modifications catalyzed by cytochrome P450 enzymes, and ultimate incorporation of ethanolamine derived from serine metabolism [6].

Early synthetic efforts by Wiesner and Nagata established the feasibility of constructing the core ring systems through biomimetic cyclization reactions [8] [9]. These pioneering works demonstrated the utility of following nature's blueprint, albeit with significant modifications to accommodate synthetic accessibility. Modern biomimetic approaches continue to leverage these insights, particularly for accessing atisine-type precursors that can potentially be elaborated to more complex alkaloids like Bullatine B [6].

Fragment Coupling and Convergent Strategies

Contemporary synthetic approaches increasingly favor convergent strategies that construct the complex alkaloid framework through the union of pre-formed fragments [3] [10] [11]. The modular approach typically involves the preparation of AE ring fragments and CD ring fragments, which are subsequently coupled through carbon-carbon bond forming reactions.

Gin and colleagues demonstrated the power of this approach in their total synthesis of neofinaconitine [10] [11]. Their strategy featured an initial Diels-Alder cycloaddition between unstable cyclopropene and cyclopentadiene components, followed by a second Diels-Alder reaction utilizing an azepinone dienophile. This work established important precedents for the stereocontrolled construction of the aconitine alkaloid framework [10].

The fragment coupling approach offers several advantages: it allows for the independent optimization of each fragment synthesis, provides opportunities for structural diversification, and can potentially improve overall synthetic efficiency. However, the challenge lies in developing robust coupling reactions that can effectively unite complex, highly functionalized fragments under mild conditions [3].

Oxidative Dearomatization/Diels-Alder Cascades

The oxidative dearomatization/Diels-Alder (OD/DA) cascade has emerged as a particularly powerful strategy for constructing the characteristic [2.2.2]-bicyclic units found in many diterpenoid alkaloids [12] [13] [14]. This methodology, pioneered by Qin and colleagues, has been successfully employed in the synthesis of multiple alkaloid targets including atropurpuran, arcutinine, and gymnandine [13].

The OD/DA sequence typically begins with the oxidative dearomatization of an aromatic precursor to generate a reactive dienone intermediate. This intermediate then undergoes an intramolecular Diels-Alder reaction to forge the bicyclic framework with excellent stereocontrol. The versatility of this approach lies in its ability to rapidly construct complex polycyclic architectures from relatively simple aromatic starting materials [12] [13].

Recent applications have demonstrated the broad scope of this methodology across different alkaloid structural types. The success of OD/DA cascades has made them a cornerstone strategy for modern alkaloid synthesis, offering both efficiency and stereocontrol in constructing challenging molecular architectures [13] [14].

Radical Cyclization Approaches

Radical cyclization cascades represent another powerful tool for constructing the polycyclic frameworks of aconitine-type alkaloids [3] [8]. These reactions can form multiple carbon-carbon bonds in a single transformation, rapidly building molecular complexity from relatively simple precursors.

The key advantage of radical approaches lies in their ability to access thermodynamically controlled products, often providing the desired stereochemistry through conformational biases in the radical intermediates. However, these reactions require careful optimization of reaction conditions and radical initiators to achieve the desired selectivity and efficiency [3].

Sarpong and colleagues have extensively explored radical cyclization strategies in their synthetic programs toward various diterpenoid alkaloids [8] [15]. Their work has demonstrated both the potential and the challenges associated with these approaches, particularly in achieving the precise regiochemistry required for the aconitine framework [8].

| Synthesis Approach | Key Advantages | Major Challenges | Typical Yield | Step Count |

|---|---|---|---|---|

| Biomimetic Cyclization | Follows natural pathway; High stereocontrol | Limited substrate scope; Complex starting materials | 15-30% | 15-25 steps |

| Fragment Coupling | Modular design; Convergent efficiency | Fragment compatibility; Coupling selectivity | 20-40% | 20-30 steps |

| OD/DA Cascades | Rapid complexity building; Excellent stereocontrol | Substrate design limitations | 25-45% | 15-25 steps |

| Radical Cyclization | Multiple bond formation; Thermodynamic control | Selectivity issues; Functional group tolerance | 10-35% | 25-35 steps |

Biocatalytic Modification Techniques

The enzymatic modification of Bullatine B and related alkaloids represents a rapidly evolving field that offers opportunities for selective functionalization under mild conditions. Understanding the natural biosynthetic machinery provides insights into potential biocatalytic approaches for structural diversification [16] [17] [18].

Cytochrome P450-Mediated Transformations

Cytochrome P450 monooxygenases play central roles in both the biosynthesis and metabolism of aconitine-type alkaloids [16] [19] [20]. These enzymes catalyze a remarkable range of oxidative transformations including hydroxylation, demethylation, epoxidation, and more complex skeletal rearrangements [16] [17].

Studies on aconitine metabolism have identified several key P450 isoforms involved in alkaloid biotransformation. CYP3A4/5 and CYP2D6 emerge as the primary enzymes responsible for the metabolism of aconitine and related compounds, catalyzing demethylation, N-deethylation, dehydrogenation, and hydroxylation reactions [19] [20]. CYP1A1/2 also contributes to alkaloid metabolism, though to a lesser extent [21] [22].

The regioselectivity and stereoselectivity of P450-mediated transformations make them particularly attractive for the selective modification of complex alkaloid substrates. For Bullatine B, potential P450-mediated modifications could include selective hydroxylation at unactivated positions, demethylation of methoxy groups, or oxidative modifications of the ethyl substituent [19] [23].

Terpene Synthases and Scaffold Modifications

Terpene synthases represent another important class of enzymes in alkaloid biosynthesis, responsible for the initial cyclization reactions that establish the basic carbon skeleton [6] [24]. While these enzymes typically act early in the biosynthetic pathway, engineered variants might offer opportunities for scaffold diversification.

Research on Aconitum species has identified multiple terpene synthase genes with potential roles in alkaloid biosynthesis [24] [25]. ApTPS8 from Aconitum pendulum has been identified as a committed enzyme in the upstream aconitine biosynthetic pathway, showing high expression levels in roots where alkaloid precursors accumulate [24] [25].

The engineering of terpene synthases to accept non-natural substrates or generate alternative cyclization products represents an emerging area with significant potential for alkaloid diversification. Such approaches could potentially provide access to novel alkaloid frameworks related to the Bullatine B structure [6] [24].

Acyltransferase-Mediated Modifications

BAHD acyltransferases constitute a crucial enzyme family for the late-stage modifications of alkaloids, particularly the introduction of ester groups that significantly impact biological activity [24] [25]. These enzymes show high selectivity for both acyl donor and acceptor substrates, making them valuable tools for precise structural modifications.

Studies on Aconitum pendulum have identified twelve BAHD acyltransferase genes with differential expression patterns across various plant organs [24] [25]. Several of these enzymes, including ApBAHD1/2/8 and ApBAHD10, are proposed to be involved in the biosynthesis of various acetylated and benzoylated alkaloid derivatives [25].

For Bullatine B applications, acyltransferases could enable the selective introduction of ester groups at the C8 or C14 positions, potentially modulating the biological activity and pharmacological properties of the alkaloid. The high selectivity of these enzymes makes them particularly attractive for late-stage derivatization strategies [24] [25].

Methyltransferase and Hydroxylase Applications

Methyltransferases and hydroxylases represent additional enzyme classes with significant potential for Bullatine B modification. Methyltransferases can selectively introduce methyl groups onto hydroxyl or amino functionalities, while hydroxylases can install hydroxyl groups at specific positions [16] [17].

The natural occurrence of multiple methoxy groups in Bullatine B suggests that O-methyltransferases play important roles in its biosynthesis. Understanding the substrate specificity and reaction mechanisms of these enzymes could enable their application for selective methylation reactions in synthetic contexts [6] [16].

Similarly, the hydroxylation patterns observed in aconitine-type alkaloids indicate the involvement of specific hydroxylases that could potentially be harnessed for selective C-H activation reactions. The development of such biocatalytic methods would represent a significant advance in alkaloid modification chemistry [16] [17].

| Enzyme Class | Reaction Types | Substrate Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Cytochrome P450s | Hydroxylation, Demethylation, Epoxidation | Broad but selective | High selectivity; Mild conditions | Expression challenges; Cofactor requirements |

| Terpene Synthases | Cyclization, Rearrangement | Isoprenoid substrates | Scaffold diversity | Early pathway position; Limited substrate scope |

| Acyltransferases | Acetylation, Acylation | Specific acyl donors/acceptors | High regioselectivity | Substrate specificity; Acyl donor availability |

| Methyltransferases | O-methylation, N-methylation | Hydroxyl and amino groups | Site-specific modification | Cofactor dependency; Limited scope |

Structure-Activity Relationship (SAR) Optimization

The optimization of Bullatine B through structure-activity relationship studies requires a comprehensive understanding of how structural modifications impact biological activity. The complex architecture of this alkaloid presents both opportunities and challenges for rational drug design [26] [27] [5].

Critical Structural Elements

The hexacyclic framework of Bullatine B contains several structural elements that are critical for biological activity. The C1 hydroxyl group in the α-configuration appears to be essential for voltage-gated sodium channel binding, as demonstrated by the significant activity differences between stereoisomers [27] [28]. This hydroxyl group participates in critical hydrogen bonding interactions with the channel protein [27].

The bridged ring system provides the rigid three-dimensional framework necessary for target recognition. Studies on related alkaloids have shown that modifications to the core ring system generally result in dramatic losses of activity, indicating that the cage-like structure is crucial for biological function [27] [5]. The boat conformation of the A-ring, stabilized by intramolecular hydrogen bonding, represents another critical structural feature [27].

The ester groups at the C8 and C14 positions serve as major determinants of both activity and toxicity. The C8 benzoyl ester in particular has been identified as a key toxicity determinant, with hydrolysis of this ester leading to significantly reduced toxicity while maintaining some biological activity [5] [29]. This observation has important implications for the development of safer therapeutic agents [5].

Functional Group Modifications

The methoxy groups at C6 and C18 positions provide opportunities for structural diversification without significantly compromising the core activity [26]. These substituents can be modified to introduce various functional groups that might enhance selectivity, alter pharmacokinetic properties, or provide handles for further derivatization [26].

The N-ethyl group represents another modifiable position, though changes to this substituent must be made carefully as they can significantly impact receptor binding affinity and selectivity. Alkyl substitutions of different sizes have been shown to alter the selectivity profile between different sodium channel subtypes [26] [5].

The C13 methoxymethyl group contributes to structural stability and influences the overall conformation of the molecule. Modifications at this position require careful consideration of steric effects and their impact on the preferred conformational ensemble [27] [5].

Pharmacophore Mapping and Optimization

Structure-activity relationship studies have enabled the development of pharmacophore models for aconitine-type alkaloids [30] [5]. These models identify the key structural features required for biological activity and provide guidance for rational drug design efforts.

The pharmacophore typically includes the tertiary amine nitrogen, the C1 hydroxyl group, and specific portions of the polycyclic framework. The spatial arrangement of these elements is critical, with precise geometric requirements that must be maintained for optimal activity [30] [5].

Recent computational studies have provided additional insights into the binding modes of these alkaloids with their target proteins [5]. Molecular docking studies and molecular dynamics simulations have revealed the detailed interactions that govern selectivity and affinity, providing valuable guidance for optimization efforts [30] [5].

Synthetic Accessibility and SAR Integration

The integration of SAR insights with synthetic accessibility considerations represents a major challenge in alkaloid optimization. Many of the structural modifications suggested by SAR studies are difficult to implement using current synthetic methodologies, highlighting the need for continued method development [26] [5].

Semi-synthetic approaches offer the most practical pathway for SAR exploration, utilizing the natural product as a starting point for selective modifications. Key positions for semi-synthetic elaboration include the hydroxyl groups, which can be selectively protected, oxidized, or derivatized under mild conditions [26].

The development of late-stage functionalization methods specifically tailored for complex alkaloids represents an active area of research. C-H activation reactions, selective oxidations, and bioorthogonal modifications all offer potential approaches for accessing structural analogs that would be difficult to prepare through total synthesis [26] [5].

| Structural Position | Modification Tolerance | Impact on Activity | Synthetic Accessibility | SAR Priority |

|---|---|---|---|---|

| C1 Hydroxyl (α) | Very Low | Critical for binding | Difficult | Highest |

| C8 Ester | Moderate | Major toxicity factor | Moderate | High |

| C14 Ester | High | Activity modulation | Easy | High |

| N-Ethyl | Moderate | Selectivity determinant | Moderate | Medium |

| C6/C18 Methoxy | High | Physicochemical properties | Easy | Medium |

| Ring System | Very Low | Essential framework | Very Difficult | Highest |

| C13 Methoxymethyl | Moderate | Conformational stability | Difficult | Low |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Neoline Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model

Quan Feng Liu, Suganya Kanmani, Jinhyuk Lee, Geun-Woo Kim, Songhee Jeon, Byung-Soo KooPMID: 33814448 DOI: 10.3233/JAD-201614

Abstract

Alzheimer's disease (AD) is the most general, chronic, and progressive neurodegenerative senile disorder characterized clinically by progressive cognitive deterioration and memory impairment. Neoline is effective against neuropathic pain models, but the effects of neoline against AD-like phenotypes have not been investigated.We offer the investigation of the effects of neoline in AD.

In this study, a Tg-APPswe/PS1dE9 AD mouse model was treated orally with neoline at a concentration of 0.5 mg/kg or 0.1 mg/kg starting at 7.5 months and administered for three months, and its anti-AD effects were evaluated.

Neoline improved memory and cognition impairments and reduced the number of amyloid-beta plaque and the amount of amyloid-β in the brain of AD mice. Furthermore, neoline reduced the anxiety behavior in the AD mouse model. The chronic administration of neoline also induced AMPK phosphorylation and decreased tau, amyloid-β, and BACE1 expression in the hippocampus. These findings indicate that chronic administration of neoline has therapeutic effects via AMPK activation, and BACE1 downregulation resulted in a decrease in the amyloid-β levels in the brain of Tg-APPswe/PS1dE9 AD mice.

Our results suggest that neoline is a therapeutic agent for the cure of neurodegenerative diseases like AD.

Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats

Yohei Tanimura, Masato Yoshida, Kan'ichiro Ishiuchi, Masahiro Ohsawa, Toshiaki MakinoPMID: 30974202 DOI: 10.1016/j.jep.2019.111859

Abstract

Processed aconite root (PA), the root of Aconitum carmichaeli (Ranunculaceae), is a crude drug used in traditional Chinese or Japanese kampo medicine to treat pain associated with coldness. In our previous study, PA and its active ingredient, neoline, alleviated oxaliplatin-induced peripheral neuropathy in mice.The present study investigated the effects of PA on a murine peripheral neuropathy model induced by intraperitoneal injection of paclitaxel and partial ligation of the sciatic nerve (Seltzer model), and identified its active ingredients.

PA powder (1 g/kg/day) was orally administered, and either neoline or benzoylmesaconine (10 mg/kg/day) was subcutaneously injected into the murine model. Mechanical hyperalgesia was evaluated via the von Frey filament method. PA extract was orally administered to rats; blood samples were chronologically collected, and the plasma concentrations of Aconitum alkaloids were measured. The contents of Aconitum alkaloids in commercial PA products were also measured.

PA extract and neoline significantly attenuated the mechanical hyperalgesia induced by either paclitaxel or partial ligation of the sciatic nerve in mice. In the plasma samples of rats treated with PA extract, higher concentrations of benzoylmesaconine and neoline were apparent among Aconitum alkaloids. The contents of benzoylmesaconine and neoline varied among PA products with different processing procedures. Subcutaneous injection of benzoylmesaconine did not attenuate the hyperalgesia induced by each paclitaxel, partial ligation of the sciatic nerve, or oxaliplatin in mice.

The present results indicate that PA and its active ingredient, neoline, are promising agents for the alleviation of neuropathic pain. Neoline can be used as a marker compound to determine the quality of the PA products for the treatment of neuropathic pain.

Correlation of drug-induced and drug-related ultra-high performance liquid chromatography-mass spectrometry serum metabolomic profiles yields discovery of effective constituents of Sini decoction against myocardial ischemia in rats

Guangguo Tan, Xin Wang, Kui Liu, Xin Dong, Wenting Liao, Hong WuPMID: 30209468 DOI: 10.1039/c8fo01217b

Abstract

Screening active constituents of traditional Chinese medicines (TCMs) is vital for lead compound discovery. Sini decoction (SND) is a well-known TCM formula for relieving myocardial ischemia (MI) in clinic. Due to complex nature, the effective compounds of SND are still unknown. In this study, a novel "system to system" strategy based on the correlation of drug-related and drug-induced ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOFMS) serum metabolomic profiles was developed to discover bioactive compounds of SND against isoproterenol-induced MI. Thirteen SND-induced metabolites and 19 SND-related metabolites were identified by UHPLC-Q-TOFMS coupled with S-plot and SUS-plot of orthogonal projection to latent structure-discriminant analysis (OPLS-DA) models, respectively. Canonical correlation analysis between the SND-induced and SND-related metabolites revealed that 12 compounds had strongly correlated relationship with the protective effect of SND on MI, and these compounds include isotalatizidine, songorine, fuziline, neoline, talatizamine, 14-acetyltalatizamine, liquiritigenin, benzoylmesaconitine, isoliquiritin, benzoylaconitne, benzoylhypaconitine and 6-gingerol. Combination functional enrichment analysis and network topology analysis revealed that the targeted metabolic pathways of these correlated compounds were involved in valine, leucine and isoleucine biosyntheses, tryptophan metabolism, glycerophospholipid metabolism and sphingolipid metabolism. The results demonstrated that the "system to system" strategy may be a high-throughput method to discover potentially effective compounds from TCMs.Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice

Yoshihiko Nakatani, Kanako Negoro, Miki Yamauchi, Maki Katasho, Kei-Ichiro Ishikura, Anna Iwaki, Kazuyo Tsukada, Marina Yamaguchi, Arata Uehara, Masato Yoshida, Kan'ichiro Ishiuchi, Toshiaki Makino, Masaki Kitajima, Masahiro Ohsawa, Taku AmanoPMID: 32439405 DOI: 10.1016/j.jep.2020.112963

Abstract

Goshajinkigan (GJG), a traditional Japanese Kampo formula, has been shown to exhibit several pharmacological actions, including antinociceptive effects. Processed aconite root (PA), which is considered to be an active ingredient of GJG, has also been demonstrated to have an ameliorative effect on pain, such as diabetic peripheral neuropathic pain. We recently identified neoline as the active ingredient of both GJG and PA that is responsible for its effects against oxaliplatin-induced neuropathic pain in mice.In the present study, we investigated whether GJG, PA, and neoline could inhibit Nav1.7 voltage-gated sodium channel (VGSC) current and whether neoline could ameliorate mechanical hyperalgesia in diabetic mice.

To assess the electrophysiological properties of GJG extract formulation, powdered PA, and neoline on Nav1.7 VGSCs, whole-cell patch clamp recording was performed using human HEK293 cells expressing Nav1.7 VGSCs. In addition, the ameliorative effects of neoline on diabetic peripheral neuropathic pain were evaluated using the von Frey test in streptozotocin (STZ)-induced diabetic model mice.

GJG extract formulation significantly inhibited Nav1.7 VGSC peak current. Powdered PA also inhibited Nav1.7 VGSC peak current. Like GJG and PA, neoline could inhibit Nav1.7 VGSC current. When diabetic mice were treated with neoline by intraperitoneal acute administration, the mechanical threshold was increased in diabetic mice, but not in non-diabetic mice, in a behavioral study.

These results suggest that neoline might be a novel active ingredient of GJG and PA that is one of responsible ingredients for ameliorating mechanical hyperalgesia in diabetes via the inhibition of Nav1.7 VGSC current at least.

A new denudatine type C

Ahmatbeck Samanbay, Bo Zhao, Haji Akber AisaPMID: 29212360 DOI: 10.1080/14786419.2017.1410814

Abstract

A new denudatine-type C-diterpenoid alkaloid, designated as sinchianine (1), together with eight known diterpenoid alkaloids, 12-acetyl-12-epi-napelline (2), 12-epi-napelline (3), neoline (4), talatisamine (5), 14-O-acetylsenbusine A (6) and benzoylaconine (7), songorine (8) and aconitine (9), were isolated from the whole herb of Aconitum sinchiangense W. T. Wang. Their structures were elucidated on the basis of extensive spectroscopic analyses (NMR and HR-ESI-MS) and comparison with data reported in the literature.

Processed aconite root and its active ingredient neoline may alleviate oxaliplatin-induced peripheral neuropathic pain

Toshiaki Suzuki, Keisuke Miyamoto, Naomi Yokoyama, Mayuko Sugi, Akina Kagioka, Yuka Kitao, Takumi Adachi, Masahiro Ohsawa, Hajime Mizukami, Toshiaki MakinoPMID: 27038579 DOI: 10.1016/j.jep.2016.03.056

Abstract

Processed aconite root (PA, the root of Aconitum carmichaeli, Ranunculaceae) is a crude drug used in traditional Chinese or Japanese kampo medicine to generate heat in the body and to treat pain associated with coldness. Oxaliplatin (L-OHP) is a platinum-based anticancer drug that frequently causes acute and chronic peripheral neuropathies, including cold and mechanical hyperalgesia.We investigated the effects of PA on L-OHP-induced peripheral neuropathies and identified the active ingredient within PA extract.

L-OHP was intraperitoneally injected into mice, and PA boiled water extract was orally administered. Cold and mechanical hyperalgesia were evaluated using the acetone test and the von Frey filament method, respectively. Dorsal root ganglion (DRG) neurons were isolated from normal mice and cultured with L-OHP with or without PA extract. Cell viability and neurite elongation were evaluated.

PA extract significantly attenuated cold and mechanical hyperalgesia induced by L-OHP in mice. In cultured DRG neurons, L-OHP reduced cell viability and neurite elongation in a dose-dependent manner. Treatment with PA extract significantly alleviated the L-OHP-induced reduction of neurite elongation, while the cytotoxicity of L-OHP was not affected. Using activity-guided fractionation, we isolated neoline from PA extract as the active ingredient. Neoline significantly alleviated L-OHP-induced reduction of neurite elongation in cultured DRG neurons in a concentration-dependent manner. Moreover, subcutaneous injection of neoline attenuated cold and mechanical hyperalgesia in L-OHP-treated mice. PA extract and neoline did not show sedation and motor impairment.

The present study indicates that PA and its active ingredient neoline are promising agents to alleviate L-OHP-induced neuropathic pain.

Pharmacokinetics and bioavailability study of neoline in Beagle dogs

Xiao-hong Gong, Meng-jie Zhao, An Yuan, Yan Li, Liang Xiong, Cheng Peng, Yun-xia LiPMID: 26697695 DOI:

Abstract

This paper is aim to investigate the pharmacokinetics and absolute bioavailability of neoline in Beagle dogs, and provide a theoretical basis for further study. Ethyl acetate was used for liquid-liquid extracting after 10% ammonia alkalizing. The method of UPLC-Q-TOF-MS was established for the determination of neoline plasma concentrations. Beagle dogs were orally or intravenously administered with neoline for pharmacokinetic and absolute bioavailability study. Good linear relationship of neoline was found over the range of 0.1-4 mg x L(-1) (R2 = 0.9982) and 2-100 microg x L(-1) (R2 = 0.9945). Intra-and inter-day precision, expressed as the relativestandard (RSD) were less than 5.0%. Accuracy, expressed as the relative error (RE) was within 90.0%-115%. The recovery of neoline in dog plasma was more than 80%. After 6 mg x kg(-1) for ig and 1 mg x kg(-1) for iv administration of neoline, the main pharmacokinetic parameters were analyzed with Winnonlin software. t(1/2) were (313.88 +/- 63.18), (236.33 +/- 229.84) min, and AUC(0-infinity) were (58,027.40 +/- 14,132.69), (473,578.02 +/- 82,333.08) min x microg x L(-1) for ig and iv administration respectively. The absolute bioavail ability was (73.15 +/- 10.29) %. The method of UPLC-Q-TOF-MS described in the report was sensitive, reliable and specific, and suitable for pharmacokinetic study of neoline in Beagle dog. The high absolute bioavailability of neoline in dog suggested good absorption of neline which was worth of further investigation.Identification of diterpene alkaloids from Aconitum napellus subsp. firmum and GIRK channel activities of some Aconitum alkaloids

Tivadar Kiss, Péter Orvos, Száva Bánsághi, Peter Forgo, Nikoletta Jedlinszki, László Tálosi, Judit Hohmann, Dezső CsuporPMID: 23876370 DOI: 10.1016/j.fitote.2013.07.010

Abstract

Diterpene alkaloids neoline (1), napelline (2), isotalatizidine (3), karakoline (4), senbusine A (5), senbusine C (6), aconitine (7) and taurenine (8) were identified from Aconitum napellus L. subsp. firmum, four (2-4, 6) of which are reported for the first time from this plant. The structures were determined by means of LC-MS, 1D and 2D NMR spectroscopy, including (1)H-(1)H COSY, NOESY, HSQC and HMBC experiments. Electrophysiological effects of the isolated compounds, together with nine diterpene alkaloids previously obtained from Aconitum toxicum and Consolida orientalis were investigated on stable transfected HEK-hERG (Kv11.1) and HEK-GIRK1/4 (Kir3.1 and Kir3.4) cell lines using automated patch clamp equipment. Significant blocking activity on GIRK channel was exerted by aconitine (7) (45% at 10 μM), but no blocking activities of the other investigated compounds were detected. The tested compounds were inactive on hERG channel in the tested concentration. The comparison of the previously reported metabolites of A. napellus subsp. firmum and compounds identified in our experiment reveals substantial variability of the alkaloid profile of this taxon.Development and Validation of an UPLC-Q-TOF-MS Method for Quantification of Fuziline in Beagle Dog After Intragastric and Intravenous Administration

Xiao-hong Gong, Yan Li, Yun-xia Li, An Yuan, Meng-jie Zhao, Ruo-qi Zhang, Dai-wen Zeng, Cheng PengPMID: 26564737 DOI: 10.1093/chromsci/bmv156